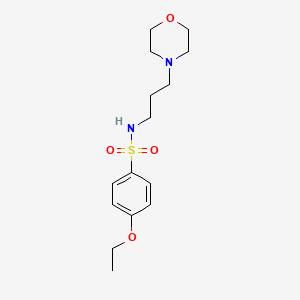

4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

Description

4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-ethoxy-substituted benzene ring and a tertiary amine side chain containing a morpholine moiety. The morpholinylpropyl group (-CH₂CH₂CH₂-morpholine) contributes to solubility in polar environments due to morpholine’s oxygen atom, which can act as a hydrogen bond acceptor. This structural combination suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors where sulfonamides are known pharmacophores (e.g., carbonic anhydrase inhibitors or GPCR modulators) .

Properties

IUPAC Name |

4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-2-21-14-4-6-15(7-5-14)22(18,19)16-8-3-9-17-10-12-20-13-11-17/h4-7,16H,2-3,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAXZVJZGWBMNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186124 | |

| Record name | Benzenesulfonamide, p-ethoxy-N-(3-morpholinopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32410-94-9 | |

| Record name | Benzenesulfonamide, p-ethoxy-N-(3-morpholinopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032410949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, p-ethoxy-N-(3-morpholinopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 3-(morpholin-4-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form a sulfinamide or sulfenamide.

Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 4-ethoxybenzenesulfonic acid.

Reduction: Formation of 4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfinamide.

Substitution: Formation of 4-chloro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide.

Scientific Research Applications

Medicinal Chemistry Applications

The compound belongs to the class of benzenesulfonamides, which have been extensively studied for their pharmacological properties. Notably, benzenesulfonamides are recognized as potent inhibitors of chemokine receptors, particularly CXCR4. The interaction between CXCR4 and its ligand CXCL12 is crucial in cancer metastasis, making CXCR4 antagonists valuable in cancer therapy .

CXCR4 Antagonism

Research has shown that compounds similar to 4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide can effectively inhibit the CXCR4/CXCL12 interaction. This inhibition can block tumor cell migration to metastatic sites, thereby hindering cancer progression . In vitro studies have demonstrated that certain benzenesulfonamides exhibit high binding affinity to CXCR4, with some derivatives achieving subnanomolar potency in competitive binding assays .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy. The presence of the morpholine group appears to enhance binding affinity and selectivity towards CXCR4 .

Comparative Binding Affinities

A comparative analysis of various benzenesulfonamide derivatives reveals that modifications in the phenyl ring and substitution patterns significantly affect their biological activity. For instance, compounds with mono-substituted sulfonamides have shown improved efficacy over disubstituted analogs . The following table summarizes some key findings from binding affinity assays:

| Compound | Structure | EC (nM) | IC50 (nM) |

|---|---|---|---|

| 5a | Structure A | 10 | 8.0 |

| 5b | Structure B | 10 | 8.9 |

| 5c | Structure C | >1000 | 5300 |

| 11a | Structure D | 10 | 79 |

Therapeutic Implications

The therapeutic implications of this compound extend beyond oncology. Its ability to modulate chemokine signaling pathways positions it as a candidate for treating conditions associated with aberrant immune responses, such as autoimmune diseases and inflammatory disorders.

Potential in Autoimmune Diseases

By blocking the CXCR4 receptor, this compound may help alleviate symptoms in autoimmune conditions where excessive immune cell migration contributes to tissue damage. Preclinical studies are warranted to explore its efficacy in models of autoimmune diseases.

Conclusion and Future Directions

The applications of this compound highlight its potential as a therapeutic agent targeting chemokine receptors involved in critical physiological processes. Continued research into its pharmacodynamics and pharmacokinetics will be essential for advancing this compound into clinical trials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethoxy vs. Methoxy Groups

- 4-methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide (1g) : Replacing ethoxy with methoxy (-OCH₃) reduces steric bulk and lipophilicity (logP decreases by ~0.5 units). Methoxy derivatives often exhibit stronger hydrogen bonding but lower metabolic stability compared to ethoxy analogs due to reduced steric protection of the ether .

- Sildenafil-descarbon-desmethyl Hydrochloride : Features a 4-ethoxy group similar to the target compound but embedded in a pyrazolo-pyrimidinyl scaffold. The ethoxy group here enhances binding to phosphodiesterase-5 (PDE5) by optimizing hydrophobic interactions, suggesting a broader role in kinase or enzyme inhibition .

Amino vs. Ethoxy Groups

- 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide: Substituting ethoxy with an amino group (-NH₂) increases hydrogen bond donor capacity (from 1 to 2 donors) and polarity. This modification may improve solubility but reduce blood-brain barrier penetration. The amino group is prone to oxidation, whereas the ethoxy group offers greater metabolic stability .

Variations in the Sulfonamide Side Chain

Morpholinylpropyl vs. Hydroxypropyl Chains

- (S)- and (R)-4-ethoxy-N-(2-hydroxypropyl)-benzenesulfonamides (8e, 8f) : Replacing morpholinylpropyl with a hydroxypropyl chain (-CH₂CH(OH)CH₃) introduces a chiral center and reduces basicity. The hydroxy group increases hydrophilicity (logP decreases by ~1.2) but may limit membrane permeability. Morpholine’s tertiary amine, by contrast, enhances solubility in both aqueous and lipid phases .

Morpholinylpropyl vs. Pyridinylmethyl Chains

- However, the morpholinylpropyl group’s flexibility and hydrogen-bonding capacity may favor entropic gains in target interactions .

Molecular Weight and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | logP* | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|

| Target Compound | C₁₅H₂₃N₃O₃S | 297.41 g/mol | 3.5 | 1 / 4 |

| 4-amino-N-(3-morpholin-4-ylpropyl) analog | C₁₃H₂₁N₃O₂S | 283.39 g/mol | 2.8 | 2 / 4 |

| Sildenafil-descarbon-desmethyl HCl | C₁₆H₂₁N₅O₃S·HCl | 485.00 g/mol | 4.1 | 2 / 6 |

| Compound 8e | C₁₇H₂₂N₆O₄S | 406.14 g/mol | 2.2 | 2 / 8 |

*Estimated using XlogP3 values from structural analogs .

Key Research Findings

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , employing nucleophilic substitution for the ethoxy group and sulfonamide coupling. However, the morpholinylpropyl side chain may require additional protection/deprotection steps to avoid side reactions .

- Biological Relevance : While direct activity data for the target compound is absent, analogs like Sildenafil-descarbon-desmethyl HCl highlight the ethoxy group’s role in enhancing target affinity. Morpholine-containing sulfonamides are frequently explored as GPCR modulators, as seen in ’s glucagon-like peptide 1 receptor ligands .

- Crystallographic Data : ’s structural analysis of a nitro-substituted ethoxybenzenesulfonamide reveals planar distortions (dihedral angle 2.8°) that may influence packing and solubility. Similar studies on the target compound could clarify its conformational preferences .

Biological Activity

4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety, an ethoxy group, and a morpholine ring. Its molecular formula is , with a molecular weight of 320.39 g/mol. The structural components are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects, or it could modulate signaling pathways associated with cancer cell proliferation.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes related to inflammation, which could contribute to its anti-inflammatory properties.

- Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) overproduction and mitochondrial dysfunction .

Anti-inflammatory Activity

Research indicates that compounds within the benzenesulfonamide class exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and modulating cytokine production. The specific activity of this compound remains under investigation, but related compounds have shown promise in reducing inflammation in various models.

Anticancer Activity

Studies have highlighted the potential of this compound in cancer therapy. For example, related sulfonamide derivatives have demonstrated cytotoxic effects against cancer cell lines such as HeLa and MCF-7, with IC50 values indicating significant potency. The mechanism often involves the activation of apoptotic pathways and cell cycle arrest .

Case Studies

- In Vitro Studies : A study evaluated the antiproliferative effects of various benzenesulfonamide derivatives, including this compound, against cancer cell lines. The results showed that certain derivatives exhibited IC50 values as low as 4 µM against MCF-7 cells, suggesting strong anticancer potential .

- Docking Studies : Molecular docking studies have provided insights into how this compound interacts with target enzymes. For instance, strong hydrogen bonding interactions were observed between the compound and key amino acid residues in the active site of target enzymes, which may explain its inhibitory effects .

Data Table: Biological Activity Summary

| Activity Type | Assessed Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|---|

| Anti-inflammatory | This compound | Not specified | Not reported | Enzyme inhibition |

| Anticancer | This compound | MCF-7 | 4 | Apoptosis induction via ROS |

| Anticancer | Related sulfonamide derivative | HeLa | 6 | Cell cycle arrest via MAPK/ERK pathway |

Q & A

Q. How are metabolic stability and CYP450 interactions evaluated in preclinical studies?

- In Vitro Models :

- Liver microsomes (human/rodent) assess phase I metabolism.

- CYP inhibition assays (fluorogenic substrates) identify isoform-specific interactions .

- Data Interpretation : Correlate metabolic half-life (t₁/₂) with in vivo pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.